molecular formula C9H11ClN2 B3264778 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine CAS No. 39715-70-3

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Cat. No.: B3264778
CAS No.: 39715-70-3
M. Wt: 182.65 g/mol
InChI Key: OOFHVZWITPXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine is a heterocyclic compound that features a seven-membered ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated cycloheptanone derivative with hydrazine to form the pyridazine ring. The reaction conditions often require the use of a solvent such as ethanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxides.

Scientific Research Applications

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylic acid tert-butyl ester
  • 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Uniqueness

3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine is unique due to its seven-membered ring fused to a pyridazine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-6-7-4-2-1-3-5-8(7)11-12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHVZWITPXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Reactant of Route 2
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Reactant of Route 3
Reactant of Route 3
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Reactant of Route 4
Reactant of Route 4
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Reactant of Route 5
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine
Reactant of Route 6
3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.